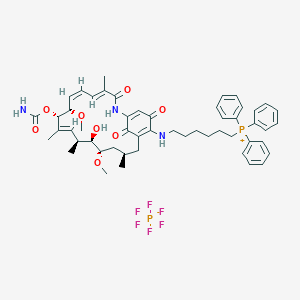

G-TPP Hexafluorophosphat

Übersicht

Beschreibung

Gamitrinib TPP Hexafluorophosphat ist eine Verbindung, die für ihre Rolle als ein mitochondrial-gerichteter Hitzeschockprotein 90 (HSP90)-Inhibitor bekannt ist. Es ist aus der Kombination des HSP90-ATPase-inhibitorischen Moduls von 17-Allylamino-Geldanamycin (17-AAG) mit der mitochondrialen Zielgruppe von Triphenylphosphonium abgeleitet . Diese Verbindung hat eine signifikante Antikrebsaktivität gezeigt, indem sie selektiv die Mitochondrien von Tumorzellen angreift .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Gamitrinib TPP Hexafluorophosphat wird durch die Kombination von 17-Allylamino-Geldanamycin (17-AAG) mit Triphenylphosphonium synthetisiert. Die Synthese umfasst die folgenden Schritte:

Herstellung von 17-Allylamino-Geldanamycin (17-AAG): Dies beinhaltet die Modifikation von Geldanamycin, um eine Allylaminogruppe an der 17. Position einzuführen.

Kopplung mit Triphenylphosphonium: Das 17-AAG wird dann mit Triphenylphosphonium gekoppelt, um Gamitrinib TPP zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Gamitrinib TPP Hexafluorophosphat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

Gamitrinib TPP Hexafluorophosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Benzochinon-Ansamycin-Rückgrat.

Reduktion: Reduktionsreaktionen können auftreten, insbesondere in Gegenwart von Reduktionsmitteln.

Substitution: Substitutionsreaktionen können stattfinden, insbesondere unter Einbeziehung des Triphenylphosphonium-Moleküls.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Bedingungen für Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Gamitrinib TPP Hexafluorophosphat, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Gamitrinib TPP Hexafluorophosphat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung verwendet, um die mitochondriale Funktion und die Rolle von HSP90 in zellulären Prozessen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Mechanismen der mitochondrialen Apoptose und Proteinfaltung zu untersuchen.

Wirkmechanismus

Gamitrinib TPP Hexafluorophosphat entfaltet seine Wirkung, indem es das HSP90-Protein innerhalb der Mitochondrien hemmt. Diese Hemmung stört die Faltung und Funktion von Clientproteinen, was zu mitochondrialer Dysfunktion und Apoptose in Krebszellen führt . Zu den molekularen Zielen gehört die ATPase-Domäne von HSP90, und die beteiligten Pfade sind hauptsächlich mit mitochondrialer Apoptose verbunden .

Wissenschaftliche Forschungsanwendungen

Gamitrinib TPP hexafluorophosphate has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study mitochondrial function and the role of HSP90 in cellular processes.

Biology: The compound is utilized to investigate the mechanisms of mitochondrial apoptosis and protein folding.

Wirkmechanismus

Target of Action

G-TPP Hexafluorophosphate, also known as Gamitrinib hexafluorophosphate, primarily targets Heat Shock Protein 90 (HSP90) located in the mitochondrial matrix . HSP90 is a highly conserved molecular chaperone that plays a crucial role in the maturation of newly synthesized polypeptides and provides a shelter for the turnover of misfolded or denatured proteins .

Mode of Action

G-TPP Hexafluorophosphate interacts with its target, HSP90, by inhibiting its ATPase activity . This interaction disrupts the normal functioning of HSP90, leading to the accumulation of PINK1, a protein kinase, on the mitochondrial surface . This accumulation triggers the phosphorylation of ubiquitin at Ser65 and the activation of Parkin, an E3 ubiquitin ligase .

Biochemical Pathways

The interaction of G-TPP Hexafluorophosphate with HSP90 affects the PINK1/Parkin pathway . The activation of Parkin leads to the ubiquitination of substrate proteins on the mitochondrial surface . The joint activity of PINK1 and Parkin generates phosphorylated poly-ubiquitin chains on the mitochondrial surface, inducing the recruitment of autophagy receptors . This process eventually leads to the clearance of whole organelles by autophagy .

Pharmacokinetics

It is known that g-tpp hexafluorophosphate is given systemically in animal studies , suggesting that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of G-TPP Hexafluorophosphate can be influenced by various environmental factors. For instance, the induction of mitophagy by G-TPP Hexafluorophosphate is largely independent of mitochondrial membrane depolarization . This suggests that the compound’s action is specific for mitochondrial HSP90 inhibition and can occur under a variety of cellular conditions .

Biochemische Analyse

Biochemical Properties

G-TPP Hexafluorophosphate interacts with HSP90, a crucial protein involved in several cellular processes . This interaction is specific to mitochondrial HSP90 and does not affect HSP90 homeostasis outside the organelle . The nature of this interaction involves the inhibition of the HSP90 ATPase activity .

Cellular Effects

G-TPP Hexafluorophosphate has profound effects on various types of cells and cellular processes. It influences cell function by inducing mitochondrial apoptosis, characterized by the loss of organelle inner membrane potential, release of cytochrome c in the cytosol, activation of initiator caspase-9 and effector caspase-3 and caspase-7, and cellular reactivity for annexin V .

Molecular Mechanism

The molecular mechanism of action of G-TPP Hexafluorophosphate involves its binding to HSP90, inhibiting its ATPase activity . This results in the disruption of HSP90’s role in protein folding within the mitochondria, leading to the accumulation of misfolded proteins and the induction of mitochondrial apoptosis .

Temporal Effects in Laboratory Settings

The effects of G-TPP Hexafluorophosphate have been observed over time in laboratory settings. Within a 16-hour exposure, concentrations of G-TPP Hexafluorophosphate of 15-20 μM indistinguishably kill patient-derived and cultured glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of G-TPP Hexafluorophosphate vary with different dosages in animal models. Systemic monotherapy with G-TPP Hexafluorophosphate at concentrations (20 mg/kg as daily i.p. injections) that inhibit subcutaneous xenograft tumor growth in mice has no effect on orthotopic glioblastoma growth .

Metabolic Pathways

The metabolic pathways that G-TPP Hexafluorophosphate is involved in are primarily related to the inhibition of HSP90 within the mitochondria .

Transport and Distribution

G-TPP Hexafluorophosphate is selectively delivered to mitochondria . This selective transport and distribution within cells and tissues are due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .

Subcellular Localization

The subcellular localization of G-TPP Hexafluorophosphate is within the mitochondria . This localization is due to the mitochondrial-targeting moiety of triphenylphosphonium present in the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gamitrinib TPP hexafluorophosphate is synthesized by combining 17-allylamino geldanamycin (17-AAG) with triphenylphosphonium. The synthesis involves the following steps:

Preparation of 17-allylamino geldanamycin (17-AAG): This involves the modification of geldanamycin to introduce an allylamino group at the 17th position.

Coupling with triphenylphosphonium: The 17-AAG is then coupled with triphenylphosphonium to form Gamitrinib TPP.

Industrial Production Methods

The industrial production of Gamitrinib TPP hexafluorophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Gamitrinib TPP hexafluorophosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoquinone ansamycin backbone.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

Substitution: Substitution reactions can take place, particularly involving the triphenylphosphonium moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various derivatives of Gamitrinib TPP hexafluorophosphate, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

17-Allylamino-Geldanamycin (17-AAG): Die Stammverbindung von Gamitrinib TPP Hexafluorophosphat, bekannt für ihre HSP90-inhibitorische Aktivität.

Shepherdin: Ein weiterer HSP90-Inhibitor mit ähnlichen Antikrebswirkungen.

VER-155008: Ein Inhibitor der HSP70-Familie, der ebenfalls Hitzeschockproteine angreift, jedoch mit anderer Spezifität.

Einzigartigkeit

Gamitrinib TPP Hexafluorophosphat ist einzigartig aufgrund seiner Fähigkeit zur mitochondrialen Zielsteuerung, die es ihm ermöglicht, selektiv die Apoptose in Krebszellen zu induzieren, ohne normale Zellen zu beeinträchtigen . Diese Spezifität macht es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie.

Eigenschaften

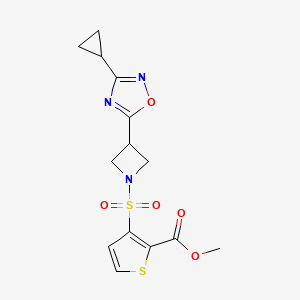

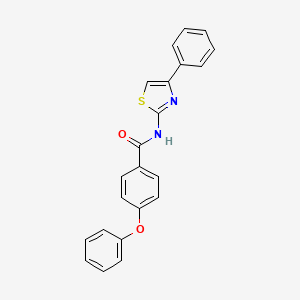

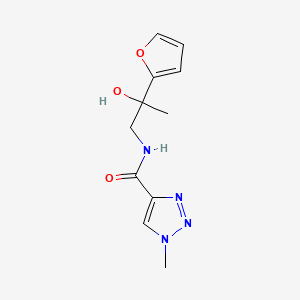

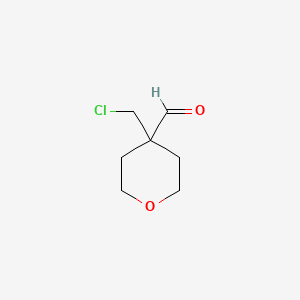

IUPAC Name |

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIBTCZSRLMDOD-WLXHSWTPSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65F6N3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131626-47-5 | |

| Record name | Gamitrinib hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GAMITRINIB HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)

![2-(4-acetylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2561710.png)

![2-[6-(2,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2561721.png)

![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2561722.png)

![2-FLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2561724.png)

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B2561725.png)